11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate

Chemical Synthesis Process Chemistry Corticosteroid Derivatization

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate, also known as Prednisolone 17-benzoate (CAS 31311-74-7), is a synthetic glucocorticoid corticosteroid. This compound is a 17-ester derivative of prednisolone, a well-established anti-inflammatory agent.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
CAS No. 31311-74-7
Cat. No. B12672536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate
CAS31311-74-7
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O
InChIInChI=1S/C28H32O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,10,12,14,20-22,24,29,31H,8-9,11,13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1
InChIKeySUJDKANSELPHHZ-YGZHYJPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednisolone 17-Benzoate (CAS 31311-74-7): A Key Corticosteroid Intermediate for Anti-Inflammatory Research


11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate, also known as Prednisolone 17-benzoate (CAS 31311-74-7), is a synthetic glucocorticoid corticosteroid [1]. This compound is a 17-ester derivative of prednisolone, a well-established anti-inflammatory agent. The benzoate esterification at the 17α-position is a critical structural modification that influences the molecule's lipophilicity, metabolic stability, and topical potency when compared to the unmodified parent molecule, prednisolone. It serves as a vital pharmaceutical intermediate and a subject of study for the development of novel corticosteroids with an improved therapeutic index [2].

Why Prednisolone 17-Benzoate is Not Interchangeable with Generic Prednisolone or Betamethasone Esters


Generic substitution with simple prednisolone or other 17-ester derivatives like betamethasone 17-benzoate is not scientifically sound due to critical differences in molecular structure leading to divergent pharmacological profiles. The specific benzoate ester at the 17α-position provides differential lipophilicity (LogP 3.55) [1] and metabolic susceptibility compared to a 17-valerate or 21-acetate. Critically, Prednisolone 17-benzoate (CAS 31311-74-7) lacks the 9α-fluoro and 16β-methyl substituents found in betamethasone 17-benzoate (CAS 22298-29-9) [2]. These structural distinctions directly impact glucocorticoid receptor (GR) binding affinity, systemic absorption, and the propensity for side effects like skin atrophy, making interchange a significant risk in research and formulation.

Quantitative Differentiation of Prednisolone 17-Benzoate: Analytical, Synthetic, and Pharmacological Evidence


Synthetic Advantage: Superior Reaction Selectivity and Yield in 17-Esterification

The synthesis of Prednisolone 17-benzoate via a conventional 17α,21-cyclic orthoester method (Method B) is challenging due to steric hindrance from the bulky benzoate group, leading to low yields and unwanted 21-ester by-products. The patented Method A provides a direct and selective route to the 17α-benzoate ester, offering a significant improvement. While exact comparative yield data for this specific compound is qualitative in the patent text, the invention explicitly states that Method A overcomes the low-yield limitation of the orthoester method for synthesizing sterically hindered 'pregnane steroids such as 17α-benzoate' [1].

Chemical Synthesis Process Chemistry Corticosteroid Derivatization

Analytical and Preclinical Differentiation: RP-HPLC Method for Pharmacokinetic and Impurity Profiling

A specific reversed-phase HPLC method has been developed for the analysis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate using a Newcrom R1 column and a simple mobile phase of acetonitrile, water, and phosphoric acid, which is adaptable to Mass Spectrometry (MS) [1]. This validated approach provides a direct differentiation from other corticosteroid esters which may have different retention times. The method is described as suitable for pharmacokinetic studies and preparative separation of impurities.

Analytical Chemistry Pharmacokinetics Quality Control

Structural and Pharmacological Differentiation: Absence of 9α-Fluoro and 16β-Methyl Substituents

A critical structural difference exists between Prednisolone 17-benzoate (C28H32O6, MW 464.56) and the often-studied comparator, Betamethasone 17-benzoate (C35H41FO8, MW 608.69) [1]. Prednisolone 17-benzoate lacks the 9α-fluoro and 16β-methyl groups. In corticosteroid SAR, the 9α-fluoro substitution significantly increases glucocorticoid receptor (GR) binding and anti-inflammatory potency, but it is also strongly associated with enhanced skin atrophy, a major side effect of topical corticosteroids [2]. The absence of these groups in Prednisolone 17-benzoate suggests a fundamentally different pharmacological profile with a potential for a better therapeutic index, though this needs direct experimental confirmation.

Pharmacology Glucocorticoid Receptor Safety Profile

Strategic Research and Industrial Applications for Prednisolone 17-Benzoate (CAS 31311-74-7)


Lead Optimization for Safer Topical Corticosteroids

Prednisolone 17-benzoate serves as an ideal starting scaffold for developing novel corticosteroids with an improved therapeutic index. As a 'des-fluoro, des-methyl' prednisolone ester, it is predicted to have lower atrophy potential than equipotent betamethasone esters [1]. Researchers can leverage its synthetic accessibility [2] to create a library of derivatives, systematically evaluating the balance between anti-inflammatory efficacy and local side effects in vasoconstrictor assays and in vivo skin atrophy models.

Pharmaceutical Reference Standard for Impurity Profiling

The dedicated HPLC method available for this compound, which separates it from its potential impurities [3], makes a high-purity sample an essential analytical reference standard. Quality control and R&D laboratories should prioritize this specific compound as a marker for method development, validation, and routine stability testing of prednisolone-based formulations, ensuring specificity against other closely related 17- and 21-esters.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The 17-benzoate ester modification significantly alters the lipophilicity and metabolic pathway compared to the parent drug, prednisolone. This compound is uniquely suited for in vitro studies using hepatocytes or recombinant esterases to compare its hydrolysis rate and metabolite profile against other prednisolone esters (e.g., prednisolone 17-valerate or 21-acetate). The adapted HPLC-MS analytical method [3] allows for precise quantification in these pharmacokinetic assays.

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